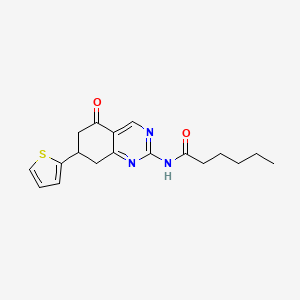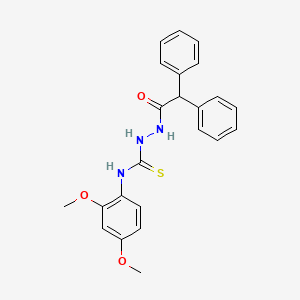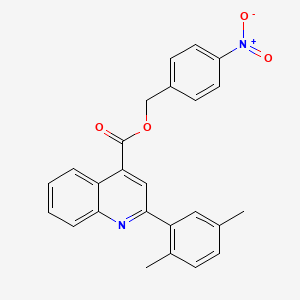![molecular formula C21H24N4O3S B10867543 2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10867543.png)
2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C19H21N5O4S , belongs to the class of acetamides . It features a triazole ring, a sulfanyl group, and aromatic substituents. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
- Condensation Reaction :
- The compound can be synthesized through a condensation reaction between 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-methoxyphenylacetyl chloride .
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
- The product is then isolated and purified.
- Industrial Production :
- Industrial-scale production methods may involve variations of the above synthetic route.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactions::
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
- Reduction : Reduction reactions can yield different derivatives.
- Substitution : Substitution reactions at the triazole ring or aromatic substituents are possible.
- Oxidation : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
- Reduction : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
- Oxidation: Oxidized derivatives with modified functional groups.
- Reduction: Reduced forms with altered properties.
- Substitution: Substituted compounds with different substituents.
Scientific Research Applications
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
- Medicine : Studied for pharmacological effects (e.g., antimicrobial, anticancer).
- Industry : May find applications in materials science or as intermediates in drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Unique Features : Highlight its distinct properties compared to other acetamides.
- Similar Compounds : Explore related compounds, such as N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide , and N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-5-25-20(15-10-17(27-3)12-18(11-15)28-4)23-24-21(25)29-13-19(26)22-16-8-6-14(2)7-9-16/h6-12H,5,13H2,1-4H3,(H,22,26) |
InChI Key |
PYEJDMCRCNXAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867463.png)
![2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B10867473.png)
![4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide](/img/structure/B10867483.png)
![N'~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide](/img/structure/B10867490.png)



![Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10867518.png)
![2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10867520.png)
![16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10867524.png)

![N,7-bis(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10867532.png)

![methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10867545.png)
